Cas no 1514227-80-5 ((1,3-thiazol-2-yl)methanesulfonamide)

(1,3-Thiazol-2-yl)methanesulfonamide is a sulfur-containing heterocyclic compound featuring a thiazole core linked to a methanesulfonamide functional group. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The sulfonamide moiety enhances binding affinity to target proteins, while the thiazole ring contributes to metabolic stability and electronic properties. Its synthetic versatility allows for further derivatization, enabling the development of novel bioactive molecules. The compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. High purity grades are available to ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
(1,3-thiazol-2-yl)methanesulfonamide structure
1514227-80-5 structure
商品名:(1,3-thiazol-2-yl)methanesulfonamide
CAS番号:1514227-80-5
MF:C4H6N2O2S2
メガワット:178.232637882233
MDL:MFCD23776466
CID:5243911
PubChem ID:57187115

(1,3-thiazol-2-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • 2-Thiazolemethanesulfonamide
    • (1,3-thiazol-2-yl)methanesulfonamide
    • MDL: MFCD23776466
    • インチ: 1S/C4H6N2O2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2,(H2,5,7,8)
    • InChIKey: HVYIYGBLHRXWAN-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN=C1CS(N)(=O)=O

(1,3-thiazol-2-yl)methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-279123-10g
(1,3-thiazol-2-yl)methanesulfonamide
1514227-80-5
10g
$3007.0 2023-09-09
Enamine
EN300-279123-1.0g
(1,3-thiazol-2-yl)methanesulfonamide
1514227-80-5 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-279123-10.0g
(1,3-thiazol-2-yl)methanesulfonamide
1514227-80-5 95.0%
10.0g
$3007.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422234-50mg
Thiazol-2-ylmethanesulfonamide
1514227-80-5 98%
50mg
¥27216 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422234-250mg
Thiazol-2-ylmethanesulfonamide
1514227-80-5 98%
250mg
¥27677 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422234-500mg
Thiazol-2-ylmethanesulfonamide
1514227-80-5 98%
500mg
¥28875 2023-03-01
Enamine
EN300-279123-0.05g
(1,3-thiazol-2-yl)methanesulfonamide
1514227-80-5 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-279123-0.5g
(1,3-thiazol-2-yl)methanesulfonamide
1514227-80-5 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-279123-0.25g
(1,3-thiazol-2-yl)methanesulfonamide
1514227-80-5 95.0%
0.25g
$642.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422234-1g
Thiazol-2-ylmethanesulfonamide
1514227-80-5 98%
1g
¥32407 2023-03-01

(1,3-thiazol-2-yl)methanesulfonamide 関連文献

(1,3-thiazol-2-yl)methanesulfonamideに関する追加情報

Introduction to (1,3-thiazol-2-yl)methanesulfonamide (CAS No. 1514227-80-5)

Compound with the chemical name (1,3-thiazol-2-yl)methanesulfonamide and the CAS number 1514227-80-5 represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole sulfonamide class, a heterocyclic sulfonamide derivative that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The thiazole core, characterized by a sulfur-containing five-membered ring, is known for its presence in numerous biologically active molecules, while the sulfonamide functional group enhances its interaction with biological targets.

The structural motif of (1,3-thiazol-2-yl)methanesulfonamide combines the unique properties of thiazole with the potent pharmacological effects associated with sulfonamides. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for further exploration in drug discovery. The presence of the methanesulfonamide group at the 2-position of the thiazole ring introduces specific electronic and steric features that can modulate its biological activity, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as therapeutic agents. The< strong>(1,3-thiazol-2-yl)methanesulfonamide structure has been investigated for its potential in inhibiting various enzymes and receptors involved in pathological processes. For instance, studies have explored its interactions with bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folic acid biosynthesis in bacteria. Inhibiting DHPS is a well-established strategy for combating bacterial infections, and compounds like< strong>(1,3-thiazol-2-yl)methanesulfonamide have shown promise as alternative scaffolds to traditional sulfonamides.

The< strong>(1,3-thiazol-2-yl)methanesulfonamide scaffold has also been examined for its potential anticancer applications. Thiazole derivatives are known to exhibit various mechanisms of action in cancer cells, including inhibition of tyrosine kinases and modulation of cell cycle progression. Additionally, sulfonamides have demonstrated chemopreventive and chemotherapeutic effects by interfering with key signaling pathways involved in tumor growth and metastasis. Preliminary studies on< strong>(1,3-thiazol-2-yl)methanesulfonamide have suggested its ability to induce apoptosis in certain cancer cell lines while sparing healthy cells, highlighting its selective toxicity.

The synthesis of< strong>(1,3-thiazol-2-yl)methanesulfonamide involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The construction of the thiazole ring typically employs cyclocondensation reactions between thioamides or thioureas with α-halo ketones or aldehydes. Subsequent functionalization at the 2-position with a methanesulfonamide group can be achieved through nucleophilic substitution or condensation reactions with methanesulfonyl chloride or other sulfonating agents. These synthetic routes have been optimized to ensure high yields and purity, facilitating further structural modifications and biological evaluations.

The pharmacokinetic properties of< strong>(1,3-thiazol-2-yl)methanesulfonamide are another critical aspect that has been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential and determining optimal dosing regimens. Preliminary pharmacokinetic studies have indicated that< strong>(1,3-thiazol-2-yl)methanesulfonamide exhibits moderate solubility in water and lipids, suggesting it may have reasonable bioavailability following oral administration. Additionally, metabolic stability assessments have revealed that the compound undergoes limited degradation in vitro under physiological conditions.

In conclusion,< strong>(1,3-thiazol-2-yl)methanesulfonamide (CAS No. 1514227-80-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features combine the bioactivity of thiazole derivatives with the pharmacological properties of sulfonamides, making it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to explore its applications in antimicrobial therapy and cancer treatment, while synthetic advancements ensure efficient production methods for further investigation.

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